molecular formula C23H20N4S B2808941 2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine CAS No. 691884-05-6

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2808941
M. Wt: 384.5
InChI Key: RCCNLXQYSHUNKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C23H20N4S and its molecular weight is 384.5. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Biological Properties

Pyrazolo[1,5-a]pyrimidine scaffold is recognized as one of the privileged heterocycles in the realm of drug discovery due to its broad spectrum of medicinal properties. It serves as a building block for developing drug-like candidates displaying anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic properties. The structure-activity relationship (SAR) studies have been a focal point among medicinal chemists, leading to the derivation of many lead compounds for various disease targets. Despite the significant advancements, there remains ample scope for medicinal chemists to further exploit this privileged scaffold in developing potential drug candidates. This insight into the synthetic and medicinal aspects of pyrazolo[1,5-a]pyrimidine derivatives underscores their importance in medicinal chemistry and drug development processes (Cherukupalli et al., 2017).

Synthetic Pathways and Hybrid Catalysts

The synthesis of pyranopyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, is crucial for the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Recent studies have focused on the development of the main core, which is challenging due to its structural complexity. Various synthetic pathways have been employed, utilizing diversified hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, and nanocatalysts. This review highlights the significance of hybrid catalysts in the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds, presenting an overview of synthetic strategies and their application in developing lead molecules for pharmaceutical use (Parmar et al., 2023).

Optical Sensors and Biological Applications

Pyrazolo[1,5-a]pyrimidine derivatives are significant for their use as exquisite sensing materials in addition to their biological and medicinal applications. The ability of these derivatives to form both coordination and hydrogen bonds makes them suitable for use as sensing probes. This review encompasses various pyrazolo[1,5-a]pyrimidine-based optical sensors, highlighting the extensive range of biological and medicinal applications these compounds offer. The inclusion of pyrazolo[1,5-a]pyrimidines in the design of optical sensors exemplifies their versatility and potential in scientific research (Jindal & Kaur, 2021).

Green Chemistry and Eco-friendly Synthesis

The synthesis of fused heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, through multi-component reactions (MCRs) represents an atom economical, beneficial, straightforward, and eco-friendly approach. This review focuses on recent advancements in the synthesis of fused heterocyclic derivatives via green multicomponent reactions, showcasing the potential of MCRs in the development of complex molecules with high selectivity. The emphasis on eco-friendly approaches highlights the importance of sustainable practices in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and other heterocyclic compounds (Dhanalakshmi et al., 2021).

properties

IUPAC Name

2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4S/c1-15-4-8-18(9-5-15)19-13-24-22-12-20(25-26(22)14-19)23-21(10-11-28-23)27-16(2)6-7-17(27)3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCNLXQYSHUNKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CC(=N3)C4=C(C=CS4)N5C(=CC=C5C)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine

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